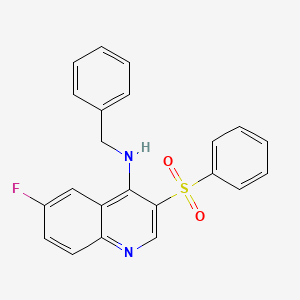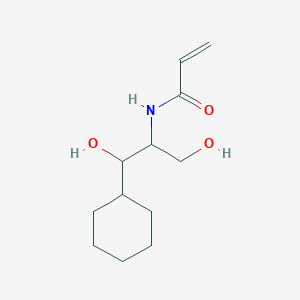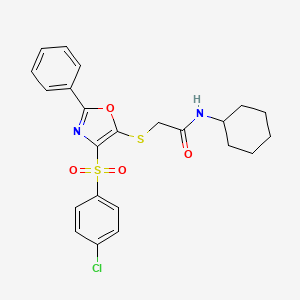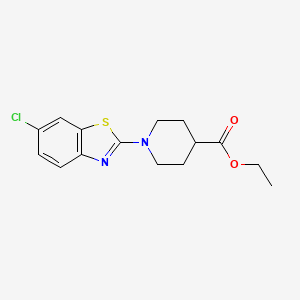amine hydrochloride CAS No. 2087-35-6](/img/structure/B2767814.png)
[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methoxyphenoxy)ethylamine hydrochloride” is an analytical standard and pharmaceutical impurity standard . It is also known as Carvedilol Related Compound E (USP) . It is used in the synthesis of Carvedilol , a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction .
Synthesis Analysis
“2-(2-Methoxyphenoxy)ethylamine hydrochloride” is used in its reaction with 4-(2,3-epoxypropoxy) carbazole for the preparation of Carvedilol . The synthesis of “2-(2-Methoxyphenoxy)ethylamine” can be achieved from "2-(2-Methoxyphenoxy)ethylamine hydrochloride" .Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyphenoxy)ethylamine hydrochloride” is C9H14ClNO2 . The InChI code is 1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 .Chemical Reactions Analysis
“2-(2-Methoxyphenoxy)ethylamine” reacts with 4-(2,3-epoxypropoxy) carbazole to prepare Carvedilol .Physical And Chemical Properties Analysis
“2-(2-Methoxyphenoxy)ethylamine” is a colorless or light yellow liquid . The molecular weight is 181.23 . The storage temperature is room temperature and it is shipped at normal temperature .Aplicaciones Científicas De Investigación
Chemoselective Methylation
A study explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This process led to a significant improvement in the chemoselectivity of the N-methylation, demonstrating an efficient catalyst performance in terms of selectivity and reactivity. The selective methylation was successfully applied to the synthesis of N-methylated amino alcohols and diamines as well as O-methylated ethylene glycol, highlighting its potential for chemical synthesis applications (Oku, Arita, Tsuneki, & Ikariya, 2004).
Hydrogen-Bonded Solute-Solvent Complexes
Research on 2-Methoxyphenol solutes formed weak complexes with toluene solvent molecules, where the hydroxyl of 2MP formed an intramolecular hydrogen bond and simultaneously an intermolecular hydrogen bond with toluene. This study provided insights into the formation and dissociation of three-centered hydrogen bond complexes, contributing to the understanding of chemical exchange in solute-solvent interactions (Zheng, Kwak, Chen, Asbury, & Fayer, 2006).
Electronic Structure and Intramolecular Proton Transfer
An investigation into the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers provided detailed insights into their behavior. This study, which included quantum chemical computational methods and X-ray diffraction, adds valuable knowledge to the field of molecular structure analysis and the understanding of tautomeric forms (Koşar, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2011).
Photoassisted Fenton Reaction for Water Purification
Research demonstrated the complete oxidation of pesticides in water by the photoassisted Fenton reaction. This study highlights the potential of the Fenton reaction in environmental applications, specifically for the removal of hazardous substances from water, showcasing an effective remedy for dilute pesticide wastes (Pignatello & Sun, 1995).
Drug Delivery Systems
A study on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine investigated their swelling behavior and potential for drug delivery. This research contributes to the development of new pH- and thermo-responsive chitosan hydrogels for targeted drug delivery, highlighting the importance of such materials in medical and pharmaceutical applications (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Safety and Hazards
“2-(2-Methoxyphenoxy)ethylamine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as dialkylamines . These compounds are characterized by two alkyl groups bonded to the amino nitrogen .
Mode of Action
It is known that amines, in general, can act as nucleophiles, forming new bonds with electrophiles . They can also accept protons and act as bases .
Biochemical Pathways
It is known that amines can participate in a variety of reactions, including those involving carbamate bond formations . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Pharmacokinetics
The physical form of the compound is reported to be solid , which may influence its bioavailability.
Result of Action
The compound’s ability to act as a nucleophile and base suggests it could participate in a variety of biochemical reactions .
Action Environment
It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBHZFBZQODPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)




![Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate](/img/structure/B2767747.png)


![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)

